molecular formula C6H11ClF3NO B2502572 2-Methyl-5-(trifluoromethyl)morpholine hydrochloride CAS No. 2219369-51-2

2-Methyl-5-(trifluoromethyl)morpholine hydrochloride

Cat. No. B2502572
CAS RN: 2219369-51-2
M. Wt: 205.61
InChI Key: OUGPIPUNMDDDBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be complex, with various substituents affecting the overall conformation and properties. For example, the crystal structure of enantiopure 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride was determined by single-crystal X-ray analysis, revealing an orthorhombic system with specific cell parameters . This highlights the importance of stereochemistry and crystallography in understanding the molecular structure of morpholine compounds.

Chemical Reactions Analysis

Morpholine derivatives can undergo a range of chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted 2-trifluoromethylchromones to form 2-morpholino-2-trifluoromethylchroman-4-ones . The presence of a trifluoromethyl group can influence the reactivity and the outcome of such reactions, which is relevant for the analysis of "2-Methyl-5-(trifluoromethyl)morpholine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride resulted in a compound with a high yield and selective halogenation, indicating the impact of substituents on the reactivity and selectivity of the synthesis . The synthesis of N Methyl morpholine provided a product with a high yield and purity, demonstrating the efficiency of the synthetic method . These properties are crucial for understanding the behavior of morpholine derivatives in various environments and applications.

Scientific Research Applications

Neuropharmacological Effects

  • Serotonin (5-HT) Reuptake Inhibition and Receptor Antagonism: Studies have shown that compounds structurally related to 2-Methyl-5-(trifluoromethyl)morpholine Hydrochloride, such as YM992, demonstrate selective serotonin reuptake inhibition and potent 5-HT2A receptor antagonism. These properties are significant in affecting the firing activity of norepinephrine neurons and are considered beneficial in treating affective and anxiety disorders (Szabo & Blier, 2002) (Takeuchi et al., 1997).

Metabolic Studies

  • Metabolism of Structurally Related Compounds: Research on compounds like indeloxazine hydrochloride, which shares structural similarities with this compound, has shed light on the metabolic pathways, revealing the formation of alpha-glucosides in rats (Kamimura et al., 1988).

Antidepressant and Anxiolytic Properties

  • Improvement in Affective and Anxiety Disorders: Structurally similar compounds like YM992 have been shown to have antidepressant properties with selective serotonin re-uptake inhibitory and 5-HT2A receptor antagonistic activity, potentially offering high efficacy in clinical use for treating affective and anxiety disorders (Takeuchi et al., 1997).

Miscellaneous Studies

  • Hypocholesterolemic and Hypolipidemic Activity: Some novel morpholine derivatives have been studied for their hypocholesterolemic and hypolipidemic activities, demonstrating promising results as potential antiatherogenic factors (Chrysselis et al., 2000).
  • Carcinogenicity Studies: Investigations on related morpholine derivatives have explored their carcinogenic risks, providing valuable insights for drug safety and development (Berger et al., 1988).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGPIPUNMDDDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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